molecular formula C11H12O B12064592 alpha-Ethylcinnamaldehyde CAS No. 1755-45-9

alpha-Ethylcinnamaldehyde

Cat. No.: B12064592
CAS No.: 1755-45-9
M. Wt: 160.21 g/mol
InChI Key: BOCRJYUZWIOMOJ-CSKARUKUSA-N
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Description

Alpha-Ethylcinnamaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of cinnamaldehyde, characterized by the presence of an ethyl group attached to the alpha position of the cinnamaldehyde structure. This compound is known for its distinctive spicy aroma and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ethylcinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with propionaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as KF/Al2O3 or phase-transfer catalysts like TBAB (tetrabutylammonium bromide) are employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethylcinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alpha-ethylcinnamyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of alpha-Ethylcinnamaldehyde involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits tumor angiogenesis and exhibits anti-inflammatory and antioxidant activities. The compound also acts as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and preventing DNA damage .

Comparison with Similar Compounds

Alpha-Ethylcinnamaldehyde can be compared with other cinnamaldehyde derivatives:

This compound stands out due to its unique ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1755-45-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2E)-2-benzylidenebutanal

InChI

InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+

InChI Key

BOCRJYUZWIOMOJ-CSKARUKUSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C=O

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=O

Origin of Product

United States

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